molecular formula C13H18N6O3 B1280268 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine CAS No. 21950-36-7

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Cat. No.: B1280268
CAS No.: 21950-36-7
M. Wt: 306.32 g/mol
InChI Key: RGJLVQRLOVOJRF-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine is a useful research compound. Its molecular formula is C13H18N6O3 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine was obtained in pure form and used in the synthesis of adenylate trimers. These trimers were found to be more stable towards phosphodiesterase than the trimer (2′–5′)ApApA, indicating its potential utility in biochemical applications (Kvasyuk et al., 1995).

Pharmacological Research

  • While some studies involve pharmacological aspects, they mainly focus on the structural and synthetic applications of the compound in developing analogs for various biological activities. For example, the preparation of novel adenosine A(1) receptor antagonists and inverse agonists using 5'-deoxy congeners, including this compound, demonstrates its relevance in medicinal chemistry (Van Calenbergh et al., 2002).

Biochemical Applications

  • The compound has been utilized in the synthesis of various nucleoside analogs. For instance, the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine, which involves the alkylation of 5′-amino-5′-deoxy-2',3'-O-(1-methylethylidene)adenosine, demonstrates its utility in creating complex molecules for biochemical studies (Kolb & Barth, 1985).

Biotechnology and Genomic Applications

  • The analogs of this compound have been used in genomic applications. For example, 5'-amino-2',5'-dideoxy analogs of various nucleosides were synthesized from naturally occurring nucleosides, including adenosine, showing its application in genomic sequence analysis (Wolfe et al., 2002).

Mechanism of Action

This compound exhibits remarkable antiviral characteristics . Its application in the biomedical sector revolves around combatting viral infections, primarily those necessitating adenosine for replication .

Safety and Hazards

The compound is for research use only . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The container should be stored tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJLVQRLOVOJRF-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461750
Record name 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21950-36-7
Record name 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
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5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Customer
Q & A

Q1: What is the significance of the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine described in the research paper?

A1: The research paper focuses on the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine starting from 5′-Amino-5′-deoxy-2′,3′-O-(1-methylethylidene)-adenosine. [] This synthesis is significant because it provides a pathway to a modified adenosine derivative. While the paper itself doesn't delve into the specific applications of this derivative, modified adenosine analogs are known to have potential biological activities and are of interest in various research fields.

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